(2-Methylpyridin-3-yl)methanamine dihydrochloride

描述

(2-Methylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 2-methylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The product is typically purified through recrystallization or other suitable purification techniques .

化学反应分析

Types of Reactions

(2-Methylpyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Corresponding aldehydes or ketones.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

科学研究应用

Pharmaceutical Development

Medicinal Chemistry:

The compound is primarily investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development. Compounds with similar structures often exhibit significant biological effects, including anti-inflammatory and analgesic properties. Research has indicated that derivatives of pyridine can be effective in treating various conditions such as depression and chronic pain .

Case Studies:

- Antidepressants and Analgesics: Research has shown that compounds related to (2-Methylpyridin-3-yl)methanamine dihydrochloride can serve as intermediates in the synthesis of antidepressants and analgesics. For instance, studies have documented the synthesis of pyridin-2-yl-methylamine derivatives that demonstrate antidepressant activity .

- Targeting Enzymatic Pathways: Investigations are ongoing into how this compound can inhibit specific enzymes or receptors linked to disease pathways. The presence of the methyl group on the pyridine ring may enhance its binding affinity to these targets.

Agricultural Chemistry

Pesticide Development:

The structural features of this compound suggest potential applications in agricultural chemistry, particularly in the development of new pesticides or herbicides. The ability to modify the compound's structure could lead to agents that selectively target pests while minimizing harm to beneficial organisms.

Research Insights:

Studies have indicated that pyridine derivatives can exhibit herbicidal activity, which opens avenues for exploring this compound as a scaffold for developing novel agrochemicals.

Material Science

Catalysis and Ligand Formation:

The compound's unique properties make it suitable for applications in material science, particularly in catalysis and the formation of ligands. Its amine functionality allows it to act as a ligand in coordination chemistry, which is essential for developing new catalysts for organic reactions.

Potential Applications:

- Ligand Design: The incorporation of this compound into coordination complexes could enhance the efficiency of catalytic processes in organic synthesis.

- Synthesis of Advanced Materials: Research into using this compound as a precursor for synthesizing advanced materials is underway, with potential applications in electronic devices and sensors.

Summary Table of Applications

作用机制

The mechanism of action of (2-Methylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Similar Compounds

(3-Methylpyridin-2-yl)methanamine dihydrochloride: Similar structure but with the methyl group at a different position.

(2-Methoxypyridin-3-yl)methanamine dihydrochloride: Contains a methoxy group instead of a methyl group.

(4-Methylpyridin-2-yl)methanamine dihydrochloride: Methyl group at the 4-position instead of the 2-position.

Uniqueness

(2-Methylpyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .

生物活性

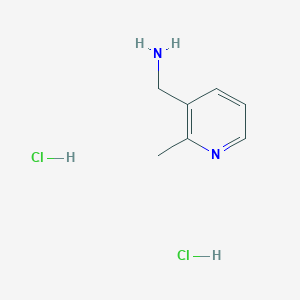

Chemical Structure and Properties

The molecular structure of (2-Methylpyridin-3-yl)methanamine dihydrochloride can be represented as follows:

This compound features a primary amine group attached to a pyridine ring, which contributes to its reactivity and potential interactions with biological targets. The presence of the dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Synthesis Methods

(2-Methylpyridin-3-yl)methanamine can be synthesized through several methods, including:

- Reductive Amination : Involves the reaction of pyridine derivatives with aldehydes or ketones in the presence of reducing agents.

- Direct Amination : Utilizes amines and halogenated pyridine derivatives under specific conditions to form the desired compound.

These synthetic routes allow for the generation of various derivatives that can exhibit different biological activities.

Biological Activity Overview

While direct studies on this compound are scarce, research on its derivatives indicates a range of biological activities:

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). For instance, modifications to the pyridine ring significantly alter their potency against these cell lines .

- Neurotransmitter Receptor Interaction : Compounds derived from (2-Methylpyridin-3-yl)methanamine have been explored for their interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Enzyme Inhibition : Certain derivatives have shown inhibitory effects on enzymes involved in metabolic pathways, indicating their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of (2-Methylpyridin-3-yl)methanamine derivatives and their biological activity is crucial for drug design. Key findings include:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the pyridine ring can enhance or diminish biological activity. For example, compounds with halogen substitutions often exhibit increased potency against cancer cell lines .

- Ring Modifications : Alterations to the methyl group or the introduction of additional functional groups can lead to significant changes in activity profiles. For instance, introducing bulky groups may improve selectivity for certain biological targets while reducing off-target effects.

Case Studies

Several studies have focused on the biological evaluation of compounds related to (2-Methylpyridin-3-yl)methanamine:

These case studies highlight the diverse potential applications of (2-Methylpyridin-3-yl)methanamine derivatives in drug discovery.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Methylpyridin-3-yl)methanamine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves reductive amination of 2-methylpyridine-3-carbaldehyde or nucleophilic substitution of halogenated pyridine precursors. For optimization:

- Use catalytic hydrogenation with palladium or platinum catalysts for reductive amination, monitoring pH to stabilize intermediates.

- Employ anhydrous conditions and inert gas purging to minimize side reactions .

- Characterize intermediates via thin-layer chromatography (TLC) or HPLC to assess purity before proceeding to dihydrochloride salt formation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm the pyridine ring substitution pattern and methylamine group. D2O solubility may require lyophilization for protonated forms .

- High-Resolution Mass Spectrometry (HRMS): Compare experimental exact mass (e.g., ~262.04 g/mol for related dihydrochlorides) with theoretical values to validate molecular composition .

- X-ray Crystallography: For structural elucidation, use SHELX software for small-molecule refinement, leveraging high-resolution data to resolve hydrogen bonding in the hydrochloride salt .

Q. How should researchers assess solubility and stability under experimental conditions?

Methodological Answer:

- Solubility: Test in polar solvents (e.g., water, methanol) and buffer systems (PBS, pH 7.4) using gravimetric or UV-Vis spectrophotometry. Hydrochloride salts generally exhibit higher aqueous solubility .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture to prevent degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., enzyme inhibition)?

Methodological Answer:

- Dose-Response Assays: Repeat inhibition studies (e.g., LOXL2 or monoamine oxidase) using standardized enzyme activity assays (e.g., fluorometric or colorimetric) across multiple concentrations to calculate IC50 values .

- Structural Analysis: Compare crystallographic data (via SHELXL refinement ) with molecular docking simulations to identify binding site variations.

- Orthogonal Assays: Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics independently .

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound's interactions with biological targets?

Methodological Answer:

- Parameterization: Use force fields (e.g., AMBER or CHARMM) optimized for pyridine derivatives and chloride ions.

- Simulation Design: Run 100-ns trajectories in explicit solvent to analyze conformational stability of the methylpyridinium moiety and hydrogen bonding with target residues .

- Validation: Cross-reference simulation results with mutagenesis studies or cryo-EM data (if available) to confirm interaction hotspots.

Q. What are best practices for assessing purity in complex biological matrices (e.g., cell lysates)?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., 0.1% TFA in acetonitrile/water).

- Mass Spectrometry: Pair LC with tandem MS (LC-MS/MS) in multiple reaction monitoring (MRM) mode for selective ion tracking .

- Internal Standards: Spike stable isotope-labeled analogs (e.g., deuterated derivatives) to correct for matrix effects .

Q. How can isotopic labeling (e.g., 13C or 15N) be applied to study metabolic pathways or pharmacokinetics?

Methodological Answer:

- Synthesis: Introduce isotopes during reductive amination using labeled ammonia or methyl groups.

- Tracing: Use liquid scintillation counting or NMR to track labeled metabolites in in vitro hepatocyte models or in vivo rodent studies .

Q. What safety protocols are critical when handling this compound in vivo or in cell-based assays?

Methodological Answer:

- Toxicity Screening: Pre-test in immortalized cell lines (e.g., HEK293) using MTT assays to establish IC50 values before animal studies .

- Exposure Controls: Use fume hoods for powder handling and PPE (gloves, lab coats) to minimize inhalation/contact risks. Follow OSHA HCS guidelines for hazard communication .

属性

IUPAC Name |

(2-methylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6-7(5-8)3-2-4-9-6;;/h2-4H,5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSXTTJUSFPTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。